molecular formula C18H26N2S B1681921 Tandamine hydrochloride CAS No. 58167-78-5

Tandamine hydrochloride

Cat. No.: B1681921
CAS No.: 58167-78-5
M. Wt: 302.5 g/mol
InChI Key: BRPOADLGOFPKKJ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Tandamine involves the formation of a thiopyranoindole structure. The synthetic route typically includes the following steps:

Industrial production methods for Tandamine have not been extensively documented due to its lack of commercialization.

Chemical Reactions Analysis

Tandamine undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives .

Mechanism of Action

Comparison with Similar Compounds

Tandamine is similar to other tricyclic antidepressants such as desipramine and imipramine. it is unique in its selective inhibition of norepinephrine reuptake without significant effects on serotonin or dopamine uptake . This selective activity distinguishes Tandamine from other antidepressants that have broader effects on multiple neurotransmitter systems.

Similar Compounds

Tandamine’s unique selectivity for norepinephrine reuptake inhibition makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

58167-78-5

Molecular Formula

C18H26N2S

Molecular Weight

302.5 g/mol

IUPAC Name

2-(9-ethyl-1-methyl-3,4-dihydrothiopyrano[3,4-b]indol-1-yl)-N,N-dimethylethanamine

InChI

InChI=1S/C18H26N2S/c1-5-20-16-9-7-6-8-14(16)15-10-13-21-18(2,17(15)20)11-12-19(3)4/h6-9H,5,10-13H2,1-4H3

InChI Key

BRPOADLGOFPKKJ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C.Cl

Canonical SMILES

CCN1C2=CC=CC=C2C3=C1C(SCC3)(C)CCN(C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

58167-78-5 (mono-hydrochloride)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

1-(2-(dimethylamino)ethyl)-9-ethyl- 1,3,4,9-tetrahydro-1-methylthiopyrano(3,4-b)indole
AY 23946
tandamine
tandamine hydrochloride, (+)-isomer
tandamine hydrochloride, (+-)-isomer
tandamine hydrochloride, (-)-isomer
tandamine monohydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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